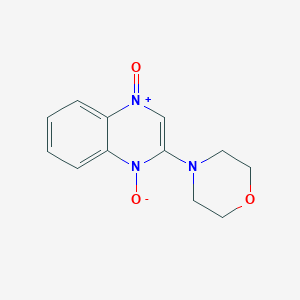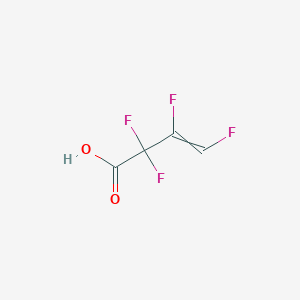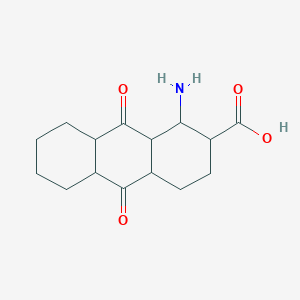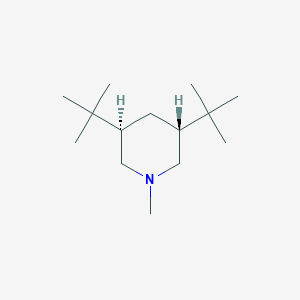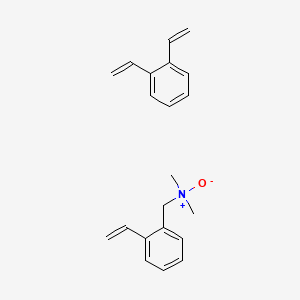
Morpholine, 4-(1-cyclohexylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-cyclohexylethenyl)-, also known as 4-(1-cyclohexen-1-yl)morpholine, is an organic compound with the molecular formula C10H17NO. It is a derivative of morpholine, featuring a cyclohexene ring attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-cyclohexylethenyl)- typically involves the reaction of cyclohexanone with morpholine in the presence of an acid catalyst. One common method includes heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions. The reaction proceeds with the removal of water to form the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of a photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been reported to produce substituted morpholines .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-cyclohexylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce more saturated morpholine derivatives .
Scientific Research Applications
Morpholine, 4-(1-cyclohexylethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-cyclohexylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, morpholine, is a simpler structure without the cyclohexene ring.
N-Methylmorpholine: A derivative where the nitrogen atom is methylated.
Thiomorpholine: A sulfur-containing analog of morpholine.
Uniqueness
Morpholine, 4-(1-cyclohexylethenyl)- is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
65193-91-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-(1-cyclohexylethenyl)morpholine |
InChI |
InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2 |
InChI Key |
SUXPJBLQVQVEOR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
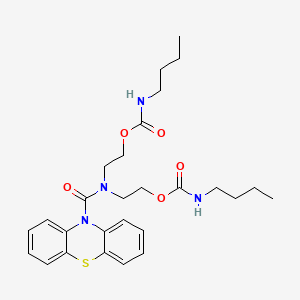
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
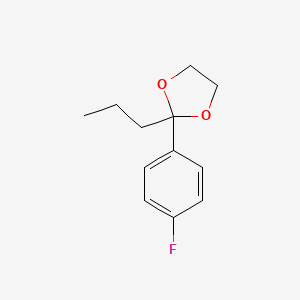
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
